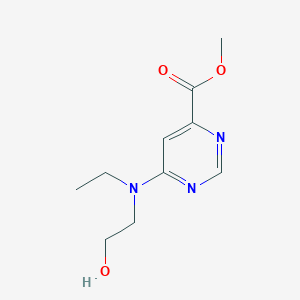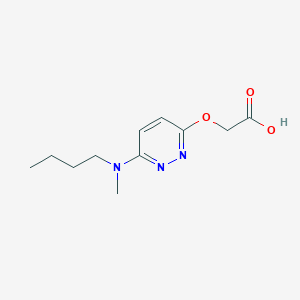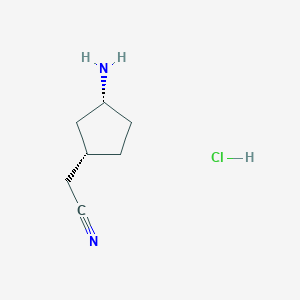![molecular formula C13H22N2 B1480492 1-(Terc-butil)-4,4-dimetil-1,2,3,4-tetrahidropirrolo[1,2-a]pirazina CAS No. 2091168-27-1](/img/structure/B1480492.png)
1-(Terc-butil)-4,4-dimetil-1,2,3,4-tetrahidropirrolo[1,2-a]pirazina
Descripción general
Descripción
Pyrrolopyrazine derivatives, which might be structurally similar to the compound you mentioned, are nitrogen-containing heterocyclic compounds that include a pyrrole ring and a pyrazine ring . They serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
Synthesis Analysis
While the specific synthesis process for “1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine” is not available, similar compounds like imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines have been synthesized via one-pot three-component condensations .
Aplicaciones Científicas De Investigación
Desarrollo de Agentes Antimicrobianos
La complejidad estructural de 1-(Terc-butil)-4,4-dimetiltetrahidropirrolo[1,2-a]pirazina la convierte en una candidata para el desarrollo de nuevos agentes antimicrobianos. Su potencial se destacó en un estudio donde un compuesto relacionado de pirrolopirazina exhibió actividad de amplio espectro contra cepas bacterianas y fúngicas . Esto sugiere que nuestro compuesto de interés podría sintetizarse y probarse para bioactividades similares, lo que podría conducir al descubrimiento de nuevos antibióticos o medicamentos antifúngicos.
Propiedades Antioxidantes
Los compuestos dentro de la familia de las pirrolopirazinas se han identificado como posibles antioxidantes. Por ejemplo, un derivado extraído de Streptomyces sp. mostró actividad antioxidante no tóxica capaz de eliminar radicales libres . Esto indica que 1-(Terc-butil)-4,4-dimetiltetrahidropirrolo[1,2-a]pirazina podría explorarse por sus propiedades antioxidantes, las cuales son valiosas en productos farmacéuticos y nutracéuticos para combatir enfermedades relacionadas con el estrés oxidativo.
Intermediarios en el Descubrimiento de Medicamentos
El grupo terc-butilo en la estructura del compuesto permite una fácil modificación, lo que lo convierte en un intermedio valioso en el descubrimiento de medicamentos. Los derivados de piperazina, por ejemplo, se han utilizado para sintetizar compuestos con un amplio espectro de actividades biológicas, incluyendo propiedades antibacterianas, antifúngicas y anticancerígenas . Por lo tanto, nuestro compuesto podría servir como un bloque de construcción para crear nuevos agentes terapéuticos.
Investigación sobre Cepas de Bacillus Halotolerantes
La investigación sobre cepas de Bacillus halotolerantes ha revelado la producción de metabolitos secundarios con aplicaciones biológicas y farmacéuticas significativas. La presencia de compuestos de terc-butilfenol en estos metabolitos sugiere que nuestro compuesto podría estudiarse en el contexto de estas bacterias para comprender su papel y sus posibles beneficios en la producción de metabolitos bioactivos .
Análisis de la Estructura Molecular
La estructura molecular de 1-(Terc-butil)-4,4-dimetiltetrahidropirrolo[1,2-a]pirazina puede analizarse mediante técnicas como la difracción de rayos X, que proporciona información sobre su conformación tridimensional. Esta información es esencial para comprender la reactividad del compuesto y sus interacciones con los objetivos biológicos, lo cual es fundamental en el diseño racional de medicamentos .
Mecanismo De Acción
Target of Action
The primary targets of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine are cancer cells . This compound has been evaluated against four types of cancer cells: Hep-2, HepG2, MCF-7, and A375 .
Mode of Action
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine interacts with its targets through a process known as [4 + 1] cycloaddition . This reaction involves the compound, an aryl aldehyde, and 2-aminopyridine or 2-aminopyrazine . The product of this reaction is an imidazopyrazine derivative .
Biochemical Pathways
It is known that the compound exhibits significant anti-cancer activities .
Result of Action
The result of the action of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is the inhibition of cancer cell growth . In vitro experimental results revealed that this compound is a promising lead with IC 50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero, respectively .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a versatile compound that has many advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Additionally, it is soluble in a variety of solvents, and it has a wide range of applications. However, 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine also has some limitations. It is not very soluble in water, and it is not very soluble in organic solvents. Additionally, it is not very stable at high temperatures.
Direcciones Futuras
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has many potential applications in the fields of synthetic organic chemistry, material science, and medicine. In the field of synthetic organic chemistry, 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could be used to synthesize a variety of compounds, including drugs, dyes, and polymers. In the field of material science, 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could be used to develop new materials with improved properties. In the field of medicine, 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could be used to develop new drugs with improved pharmacological properties. Additionally, 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine could be used to develop new diagnostic tools, such as imaging agents, and to develop new treatments for various diseases.
Análisis Bioquímico
Biochemical Properties
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s efficacy and potential side effects .
Subcellular Localization
1-(Tert-butyl)-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibits specific subcellular localization patterns that affect its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its effects . These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
1-tert-butyl-4,4-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-12(2,3)11-10-7-6-8-15(10)13(4,5)9-14-11/h6-8,11,14H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFKDOBTMNVTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(C2=CC=CN21)C(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-ethyl-5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1480413.png)
![7-(Tert-butyl)-5-azaspiro[2.4]heptane](/img/structure/B1480415.png)
![Tert-butyl 1-(bromomethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1480416.png)

![7-Phenyl-5-azaspiro[2.4]heptane](/img/structure/B1480420.png)





![2-(1,1-dioxidotetrahydropyrrolo[1,2-b][1,2,5]thiadiazol-2(3H)-yl)acetic acid](/img/structure/B1480429.png)

